molecular formula C18H23ClN2O2 B2600107 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide CAS No. 954597-82-1

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide

Cat. No.: B2600107
CAS No.: 954597-82-1
M. Wt: 334.84
InChI Key: RKNOPZBGDHBMMG-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide is a nitrogen-containing heterocyclic compound characterized by a pyrrolidinone core (a five-membered lactam ring) substituted with a 4-chlorophenyl group at position 1 and a cyclopentylacetamide moiety at position 3 via a methylene linker.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c19-15-5-7-16(8-6-15)21-12-14(10-18(21)23)11-20-17(22)9-13-3-1-2-4-13/h5-8,13-14H,1-4,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNOPZBGDHBMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group through a substitution reaction. This can be accomplished by reacting the pyrrolidinone intermediate with a chlorinated aromatic compound in the presence of a base.

    Attachment of the Cyclopentylacetamide Moiety: The final step involves the attachment of the cyclopentylacetamide moiety through an amide bond formation. This can be achieved by reacting the intermediate with a cyclopentyl acetic acid derivative in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional motifs with other 4-chlorophenyl-containing heterocycles, but its pharmacological and physicochemical properties are influenced by distinct structural variations. Key comparisons include:

Key Observations:

The cyclohexyl substituent in increases steric bulk compared to the target’s cyclopentyl group, which may reduce membrane permeability but enhance selectivity for sterically sensitive targets .

Substituent Positioning: The 4-chlorophenyl group in the target is at position 1 of the pyrrolidinone, whereas in , it occupies position 3. This positional shift could dramatically alter conformational flexibility and intermolecular interactions .

Synthetic Accessibility :

  • achieved a 78% yield using propargyl bromide and tetrabutylammonium fluoride (TBAF), suggesting that similar alkylation or cyclization strategies might apply to the target compound .

Hypothetical Pharmacological Implications

While biological data for the target compound are absent, structural parallels with known bioactive molecules allow speculative insights:

  • Lipophilicity: The cyclopentyl group (target) vs.
  • Heterocycle Stability: The oxadiazolidinone in is prone to hydrolysis under acidic conditions, whereas the pyrrolidinone in the target is more stable, suggesting better oral bioavailability .

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a cyclopentylacetamide moiety. Its molecular formula is C16H20ClN2OC_{16}H_{20}ClN_{2}O with a molecular weight of approximately 306.79 g/mol. The structural features are significant as they influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC16H20ClN2OC_{16}H_{20}ClN_{2}O
Molecular Weight306.79 g/mol
CAS Number954675-40-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various physiological pathways, potentially leading to therapeutic effects in conditions such as:

  • Neurological Disorders : Related compounds have shown promise in treating conditions like depression and anxiety by acting on neurotransmitter systems.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, contributing to its potential use in inflammatory diseases.

Structure-Activity Relationship (SAR)

Research indicates that the presence of the chlorophenyl group enhances lipophilicity, facilitating cell membrane penetration. Studies on similar compounds suggest that modifications in the benzene and pyrrolidine rings can significantly alter biological efficacy. For instance, the introduction of different substituents on the phenyl ring has been correlated with varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antimicrobial Activity : A study examining related chloroacetamides found that compounds with halogenated phenyl rings exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings indicated that the position of substituents on the phenyl ring plays a crucial role in determining efficacy .
  • Neuropharmacological Effects : Another investigation into pyrrolidine derivatives demonstrated their potential as neuroprotective agents, highlighting their ability to modulate neurotransmitter levels and receptor activity.
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models have been utilized to predict the biological activity of N-(substituted phenyl) derivatives. These models suggest that structural modifications can enhance selectivity and potency against specific biological targets .

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